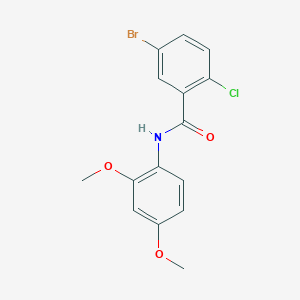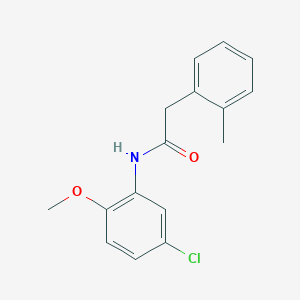
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BDCRB, and it has been found to have a range of potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. Additionally, BDCRB has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide are complex and varied. This compound has been found to have a range of effects on different cell types, including inducing apoptosis in cancer cells, inhibiting viral replication, and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments include its potent activity against cancer cells, viruses, and bacteria, as well as its ability to inhibit the mPTP. However, the limitations of using BDCRB include its complex synthesis process and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide. These include investigating its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of BDCRB and its effects on different cell types.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 5-bromo-2-chlorobenzoyl chloride in the presence of a catalyst. This reaction produces the intermediate product, 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide, which can be further purified using various techniques.
Aplicaciones Científicas De Investigación
The scientific research application of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is extensive. This compound has been used in various studies to investigate its potential as an anticancer agent, an antiviral agent, and an antibacterial agent. Additionally, BDCRB has been found to be a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is a key factor in cell death.
Propiedades
Fórmula molecular |
C15H13BrClNO3 |
|---|---|
Peso molecular |
370.62 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
VJQFJAYQCLZVBM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)